molecular formula C11H14N4OS B2734822 1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide CAS No. 1808648-78-3

1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide

Cat. No. B2734822
CAS RN: 1808648-78-3
M. Wt: 250.32
InChI Key: SIRZPLHRCXMCHY-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting enzymes or proteins involved in various cellular processes. For example, it has been suggested that this compound may inhibit DNA synthesis, protein synthesis, or cell division.
Biochemical and Physiological Effects:
1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and parasites. This compound has also been found to induce apoptosis in cancer cells. In addition, it has been shown to have analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide in lab experiments is its potential to act as a broad-spectrum antimicrobial agent. This compound has been shown to be effective against various bacterial, fungal, and parasitic strains. However, one of the limitations of using this compound is its potential toxicity to human cells. Further studies are needed to determine the optimal concentration and exposure time for this compound in lab experiments.

Future Directions

There are several future directions for research on 1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases, including cancer, bacterial infections, and parasitic infections. Another direction is to study the mechanism of action of this compound in more detail to understand its biological activity. Further studies are also needed to determine the optimal concentration and exposure time for this compound in lab experiments. Finally, future research can focus on synthesizing derivatives of this compound to improve its efficacy and reduce its toxicity.

Synthesis Methods

1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide can be synthesized using various methods. One of the commonly used methods is the reaction of 1-(piperidin-4-yl)prop-2-yn-1-ol with thiosemicarbazide followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 1-(piperidin-4-yl)prop-2-yn-1-ol with thiosemicarbazide followed by cyclization with sulfuric acid.

Scientific Research Applications

1-(prop-2-yn-1-yl)-N-(1,2,3-thiadiazol-5-yl)piperidine-4-carboxamide has been studied extensively for its potential applications in various fields. It has been found to have antibacterial, antifungal, antiparasitic, and anticancer properties. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

1-prop-2-ynyl-N-(thiadiazol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-2-5-15-6-3-9(4-7-15)11(16)13-10-8-12-14-17-10/h1,8-9H,3-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRZPLHRCXMCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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